molecular formula C8H12ClNS B2401726 5,6-Dihydro-4H-cyclopenta[b]thiophen-2-ylmethanamine;hydrochloride CAS No. 2305252-25-7

5,6-Dihydro-4H-cyclopenta[b]thiophen-2-ylmethanamine;hydrochloride

Cat. No.: B2401726
CAS No.: 2305252-25-7
M. Wt: 189.7
InChI Key: VLUOCYBUPTYWIT-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-cyclopenta[b]thiophen-2-ylmethanamine;hydrochloride: is a synthetic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-4H-cyclopenta[b]thiophen-2-ylmethanamine;hydrochloride typically involves multiple steps. One common method starts with the preparation of 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-one, which is then subjected to a series of reactions to introduce the methanamine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times. The process is designed to be scalable, ensuring that large quantities of the compound can be produced efficiently .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dihydro-4H-cyclopenta[b]thiophen-2-ylmethanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of 5,6-Dihydro-4H-cyclopenta[b]thiophen-2-ylmethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. This interaction is often mediated by the compound’s unique structural features, which allow it to fit into specific binding sites.

Comparison with Similar Compounds

  • 5,6-Dihydro-4H-cyclopenta[b]thiophen-2-ylmethanol
  • 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-one
  • (E)-6-(4-Fluorobenzylidene)-5,6-dihydro-4H-cyclopenta[b]-thiophene-2-carboxylic acid

Uniqueness: Compared to these similar compounds, 5,6-Dihydro-4H-cyclopenta[b]thiophen-2-ylmethanamine;hydrochloride stands out due to its methanamine group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for both research and industrial applications .

Properties

IUPAC Name

5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS.ClH/c9-5-7-4-6-2-1-3-8(6)10-7;/h4H,1-3,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUOCYBUPTYWIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305252-25-7
Record name {4H,5H,6H-cyclopenta[b]thiophen-2-yl}methanamine hydrochloride
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